2-(1,3-benzodioxol-5-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one
Description
2-(1,3-benzodioxol-5-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzodioxole moiety, which is known for its presence in several bioactive molecules, and a pyridothiazinone core, which contributes to its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H9N3O3S |
|---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylamino)pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C14H9N3O3S/c18-12-9-2-1-5-15-13(9)21-14(17-12)16-8-3-4-10-11(6-8)20-7-19-10/h1-6H,7H2,(H,16,17,18) |
InChI Key |
VHSMGPLJVRHHCW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=O)C4=C(S3)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1,3-benzodioxol-5-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the cyclization of benzo[c][1,2]dithiol-3-ones with amidines. Triphenylphosphine is often used as an activating reagent to facilitate the ring-opening of benzo[c][1,2]dithiol-3-ones via S-S bond cleavage, leading to the formation of the desired thiazinone ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(1,3-benzodioxol-5-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzodioxole moiety allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as toluene and DMF. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups or additional rings.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with various biological targets, while the pyridothiazinone core contributes to its binding affinity and specificity. The compound has been shown to induce apoptosis and cause cell cycle arrest, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
2-(1,3-benzodioxol-5-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one can be compared with other similar compounds, such as:
2-(1,3-benzodioxol-5-ylamino)ethanol hydrochloride: This compound shares the benzodioxole moiety but differs in its overall structure and chemical properties.
1-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]piperidinium: Another compound with a benzodioxole moiety, but with a different core structure.
1-[4-(1,3-Benzodioxol-5-ylamino)-6-{[2-(diethylamino)ethyl]amino}-1,3,5-triazin-2-yl]-4-piperidinecarboxamide: This compound also features the benzodioxole moiety but has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its combination of the benzodioxole and pyridothiazinone moieties, which contribute to its distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
